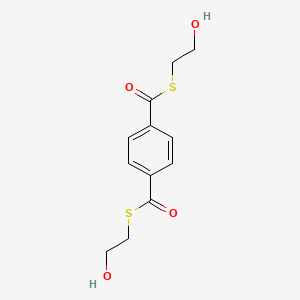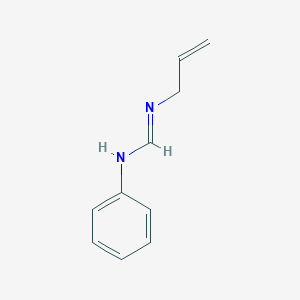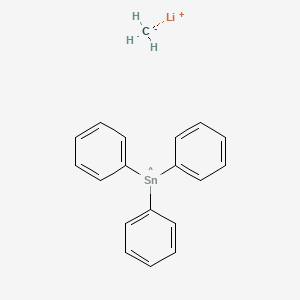![molecular formula C33H48O6P2-2 B14493368 [Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 64918-98-5](/img/structure/B14493368.png)
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. This compound is recognized for its ability to inhibit oxidative degradation, thereby enhancing the durability and lifespan of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,6-ditert-butylphenol with phosphorus trichloride, followed by the introduction of the bicyclic phosphite moiety. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the formation of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phenols and phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phenols, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphate: Another antioxidant used in similar applications.
2,6-Di-tert-butylphenol: A simpler phenolic antioxidant with similar properties.
Uniqueness
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite is unique due to its bicyclic phosphite structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds .
Eigenschaften
CAS-Nummer |
64918-98-5 |
|---|---|
Molekularformel |
C33H48O6P2-2 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
[bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C33H48O6P2/c1-28(2,3)22-15-13-16-23(29(4,5)6)26(22)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)27-24(30(7,8)9)17-14-18-25(27)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2 |
InChI-Schlüssel |
XLUGWGNECSPXSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(C2=C(C=CC=C2C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)




